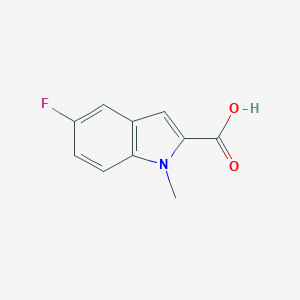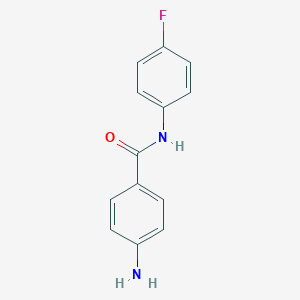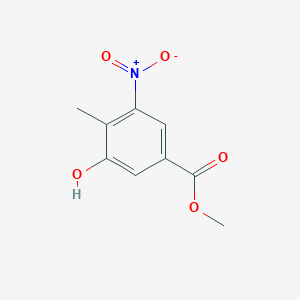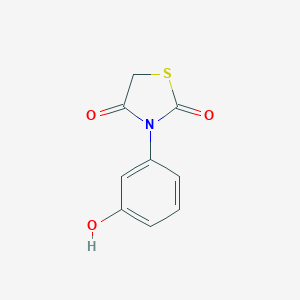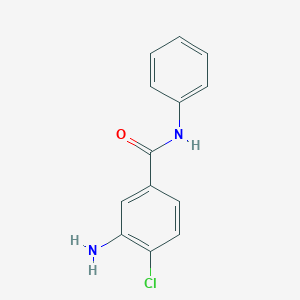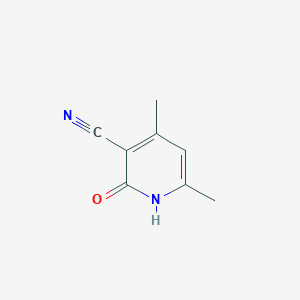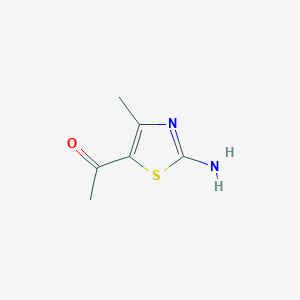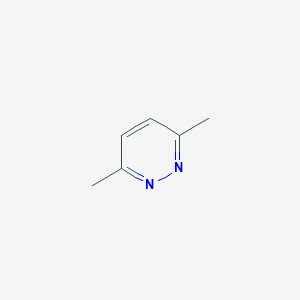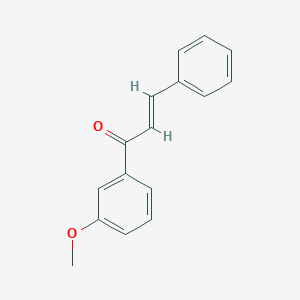
3'-Methoxychalcone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxychalcone is a natural flavonoid compound that is found in various plants, such as Angelica keiskei and Glycyrrhiza uralensis. It is known for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer effects.
Mécanisme D'action
The mechanism of action of 3-Methoxychalcone is not fully understood. However, it is believed to exert its therapeutic effects through various pathways, including the inhibition of pro-inflammatory cytokines, the induction of antioxidant enzymes, and the modulation of cell signaling pathways.
Effets Biochimiques Et Physiologiques
3-Methoxychalcone has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in various in vitro and in vivo studies. In addition, it has been found to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, which help to protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Methoxychalcone in lab experiments is its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, antioxidant, and anti-cancer effects, which make it a promising candidate for the treatment of various diseases. However, one of the limitations of using 3-Methoxychalcone in lab experiments is its low solubility in water, which can make it difficult to dissolve in aqueous solutions.
Orientations Futures
There are many future directions for the study of 3-Methoxychalcone. One of the areas of research is the development of novel synthetic methods for the production of 3-Methoxychalcone. Another area of research is the investigation of the mechanism of action of 3-Methoxychalcone, which will help to better understand its therapeutic properties. In addition, there is a need for further in vivo studies to evaluate the safety and efficacy of 3-Methoxychalcone in animal models. Finally, there is a need for clinical trials to evaluate the potential therapeutic applications of 3-Methoxychalcone in humans.
Conclusion:
In conclusion, 3-Methoxychalcone is a natural flavonoid compound that has shown potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer effects. It can be synthesized through various methods, and its mechanism of action is not fully understood. Further research is needed to better understand its therapeutic properties and to evaluate its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 3-Methoxychalcone can be achieved through various methods. One of the most commonly used methods is the Claisen-Schmidt condensation reaction, which involves the reaction of an aromatic aldehyde with a ketone in the presence of a base catalyst. Another method is the Aldol condensation reaction, which involves the reaction of a ketone with an aldehyde in the presence of a base catalyst.
Applications De Recherche Scientifique
3-Methoxychalcone has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, antioxidant, and anti-cancer effects in various in vitro and in vivo studies. In addition, it has been found to have potential therapeutic applications in the treatment of various diseases, such as diabetes, cardiovascular diseases, and neurodegenerative diseases.
Propriétés
Numéro CAS |
1729-51-7 |
|---|---|
Nom du produit |
3'-Methoxychalcone |
Formule moléculaire |
C16H14O2 |
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
(E)-1-(3-methoxyphenyl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C16H14O2/c1-18-15-9-5-8-14(12-15)16(17)11-10-13-6-3-2-4-7-13/h2-12H,1H3/b11-10+ |
Clé InChI |
YBUUDNGHUKBXSG-ZHACJKMWSA-N |
SMILES isomérique |
COC1=CC=CC(=C1)C(=O)/C=C/C2=CC=CC=C2 |
SMILES |
COC1=CC=CC(=C1)C(=O)C=CC2=CC=CC=C2 |
SMILES canonique |
COC1=CC=CC(=C1)C(=O)C=CC2=CC=CC=C2 |
Autres numéros CAS |
1729-51-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



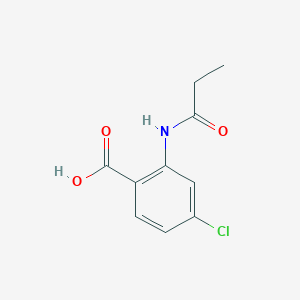
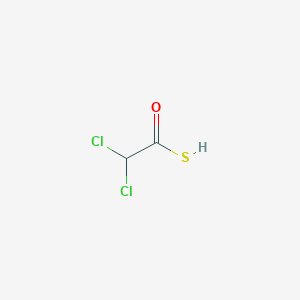
![N-{4-[acetyl(methyl)amino]phenyl}-5-bromo-2-furamide](/img/structure/B183191.png)
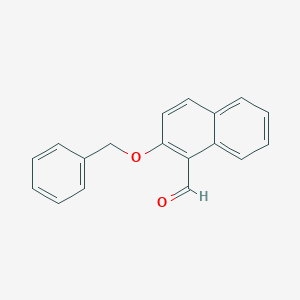
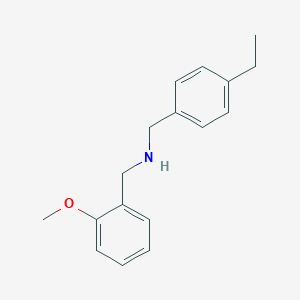
![5-benzyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B183199.png)
